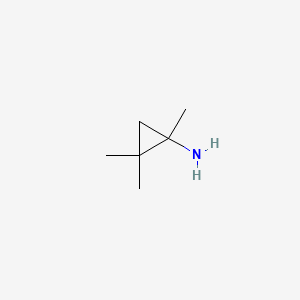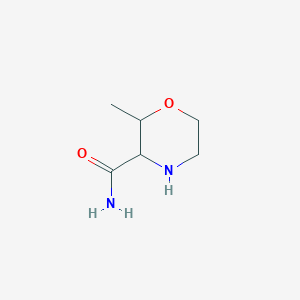
5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H12N2O3. This compound is part of the pyrazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid typically involves the condensation of ethyl acetoacetate with ethylenediamine, followed by cyclization and oxidation steps. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride and phosphorus pentachloride are used for converting the carboxylic acid group to acyl chlorides, which can then undergo further substitution reactions.
Major Products Formed
The major products formed from these reactions include various pyrazine derivatives with modified functional groups, which can have different biological and chemical properties.
Applications De Recherche Scientifique
5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mécanisme D'action
The mechanism of action of 5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6-Dimethyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid
- 3-Oxo-3,4-dihydropyrazine-2-carboxylic acid
Uniqueness
5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid is unique due to its specific ethyl substitutions at the 5 and 6 positions, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.
Propriétés
Formule moléculaire |
C9H12N2O3 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
5,6-diethyl-2-oxo-1H-pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-3-5-6(4-2)11-8(12)7(10-5)9(13)14/h3-4H2,1-2H3,(H,11,12)(H,13,14) |
Clé InChI |
RLUJHMPKIMZODB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C(C(=O)N1)C(=O)O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13241227.png)
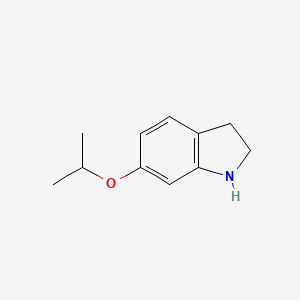
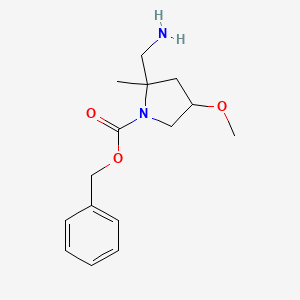

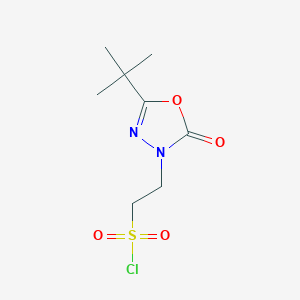
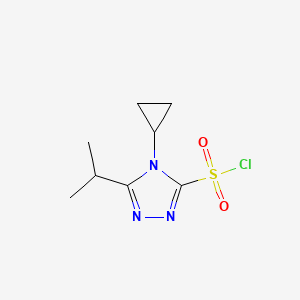
![(Butan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13241282.png)
![5-(Azetidin-3-yl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B13241289.png)
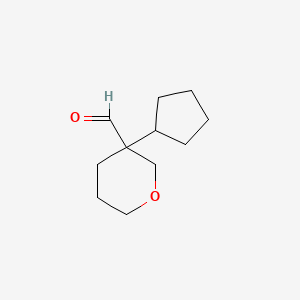
![2-[2-(Bromodifluoromethyl)-7-methyl-1H-indol-3-yl]ethan-1-amine](/img/structure/B13241292.png)
